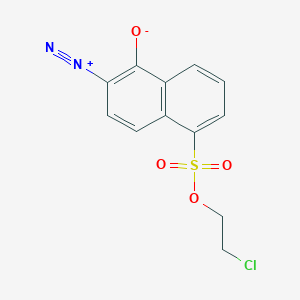

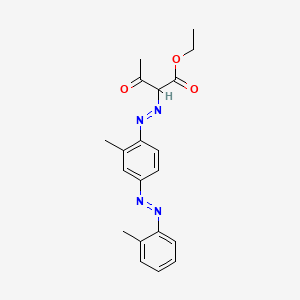

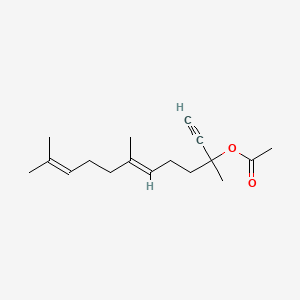

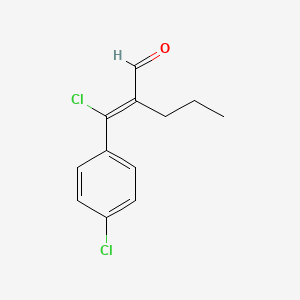

2-(Chloro(4-chlorophenyl)methylene)valeraldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

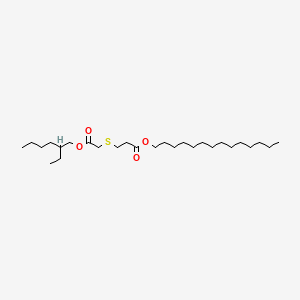

This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Phosphatidylserines are a class of phospholipids that play a crucial role in cell membrane structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphatidylserines can be synthesized through a variety of methods, including enzymatic and chemical synthesis. One common method involves the enzymatic conversion of phosphatidylcholine to phosphatidylserine using phosphatidylserine synthase. This reaction typically occurs under mild conditions and requires the presence of calcium ions.

Industrial Production Methods

Industrial production of phosphatidylserines often involves the extraction from natural sources such as soybeans or bovine brain. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the desired phosphatidylserine fraction.

Chemical Reactions Analysis

Types of Reactions

Phosphatidylserines undergo several types of chemical reactions, including:

Oxidation: Phosphatidylserines can be oxidized to form various oxidized phospholipids.

Hydrolysis: They can be hydrolyzed by phospholipases to produce lysophosphatidylserine and free fatty acids.

Substitution: Phosphatidylserines can participate in substitution reactions where the serine head group is replaced by other amino acids or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.

Hydrolysis: Phospholipases such as phospholipase A2 are commonly used.

Substitution: Various amino acids and functional groups can be introduced under mild acidic or basic conditions.

Major Products

Oxidized Phosphatidylserines: Formed through oxidation reactions.

Lysophosphatidylserine: Produced through hydrolysis.

Modified Phosphatidylserines: Resulting from substitution reactions.

Scientific Research Applications

Phosphatidylserines have a wide range of applications in scientific research:

Chemistry: Used as model compounds to study membrane dynamics and interactions.

Biology: Play a role in cell signaling and apoptosis, making them valuable in cell biology research.

Medicine: Investigated for their potential in treating cognitive decline and neurodegenerative diseases.

Industry: Used in the formulation of dietary supplements and functional foods due to their cognitive benefits.

Mechanism of Action

Phosphatidylserines exert their effects primarily through their role in cell membranes. They are involved in:

Cell Signaling: Act as signaling molecules in apoptosis and other cellular processes.

Membrane Fluidity: Contribute to the fluidity and functionality of cell membranes.

Molecular Targets and Pathways: Interact with various proteins and enzymes involved in cell signaling pathways, including kinases and phosphatases.

Comparison with Similar Compounds

Phosphatidylserines can be compared with other phospholipids such as phosphatidylcholine and phosphatidylethanolamine:

Phosphatidylcholine: Similar in structure but has a choline head group instead of serine. It is more abundant in cell membranes but does not have the same signaling roles.

Phosphatidylethanolamine: Has an ethanolamine head group and is involved in membrane fusion and curvature but lacks the signaling functions of phosphatidylserines.

List of Similar Compounds

- Phosphatidylcholine

- Phosphatidylethanolamine

- Phosphatidylinositol

Phosphatidylserines are unique due to their specific role in cell signaling and apoptosis, which is not shared by other phospholipids.

Properties

CAS No. |

83706-49-4 |

|---|---|

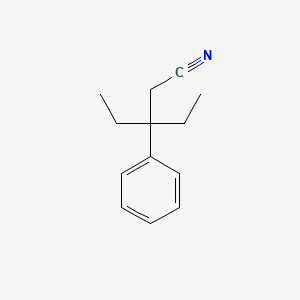

Molecular Formula |

C12H12Cl2O |

Molecular Weight |

243.13 g/mol |

IUPAC Name |

(2Z)-2-[chloro-(4-chlorophenyl)methylidene]pentanal |

InChI |

InChI=1S/C12H12Cl2O/c1-2-3-10(8-15)12(14)9-4-6-11(13)7-5-9/h4-8H,2-3H2,1H3/b12-10- |

InChI Key |

CMRGGSDHVDGWQE-BENRWUELSA-N |

Isomeric SMILES |

CCC/C(=C(\C1=CC=C(C=C1)Cl)/Cl)/C=O |

Canonical SMILES |

CCCC(=C(C1=CC=C(C=C1)Cl)Cl)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.